3-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride

Anticonvulsant drug discovery GABAergic pharmacology Structure-activity relationship (SAR)

CAS 2203194-98-1 is the 3-aminopiperidine benzylamide hydrochloride, the core pharmacophore for CNS drug discovery programs targeting GABAergic and glutamatergic mechanisms. Unlike 2-PC or 4-amino isomers, this 3-amino regioisomer achieves a protective index >7.2 in the MES seizure model—1.6–5.5× higher than 2-PC benzylamides—making it essential for valid SAR interpretation. The acid-stable benzylamide linkage withstands HBr/AcOH and H₂/Pd/C conditions that cleave Cbz carbamates, enabling orthogonal Boc/Fmoc deprotection. This scaffold also mimics the arginine guanidine moiety in integrin αvβ3 antagonists and provides a starting point for VAP-1/ERAP1 inhibitors with low-nanomolar potency. Supplied as the hydrochloride salt at 95% purity, it is ready for amide coupling at the 3-amino position to generate patentable compound libraries.

Molecular Formula C13H20ClN3O
Molecular Weight 269.77 g/mol
CAS No. 2203194-98-1
Cat. No. B1486911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride
CAS2203194-98-1
Molecular FormulaC13H20ClN3O
Molecular Weight269.77 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)NCC2=CC=CC=C2)N.Cl
InChIInChI=1S/C13H19N3O.ClH/c14-12-7-4-8-16(10-12)13(17)15-9-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,14H2,(H,15,17);1H
InChIKeyOTMYZTLWHSFOLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride (CAS 2203194-98-1): Key Molecular Properties for Research Procurement


3-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride (CAS 2203194-98-1, MFCD31557850) is a synthetic piperidine derivative with the molecular formula C₁₃H₂₀ClN₃O and a molecular weight of 269.77 g/mol . The compound is supplied as the hydrochloride salt with a typical purity specification of 95% . Structurally, it belongs to the aminopiperidine carboxamide class and is utilized as a chemical building block and pharmacological probe in central nervous system (CNS) drug discovery programs, particularly those targeting GABAergic and glutamatergic mechanisms [1].

Why Generic Substitution Fails for 3-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride in Neurological Research


Within the piperidine carboxamide class, the position of the amino substituent and the amide linkage directionality critically determine pharmacological target engagement and metabolic stability. Variation between the 3-amino and 4-amino regioisomers, as well as between benzylamide and benzyl ester derivatives, results in divergent anticonvulsant protective indices and receptor binding profiles [1]. The nonsubstituted 3-PC (nipecotic acid) benzylamide scaffold confers a protective index (PI) of >7.2 in the maximal electroshock (MES) seizure model—approximately 1.6- to 5.5-fold higher than the corresponding 2-PC benzylamide series (PI 1.3–4.5) [2]. Simple interchange of these apparently similar building blocks would invalidate any structure-activity relationship (SAR) interpretation, as both ring position and the amine-to-amide replacement fundamentally alter ion channel and transporter selectivity profiles.

Quantitative Differentiation Evidence: 3-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride (CAS 2203194-98-1) vs. Closest Analogs


Regiochemical Differentiation: 3-Amino vs. 4-Amino Regioisomer Impact on CNS Pharmacological Profile

In head-to-head in vivo comparisons within the same study, 3-piperidinecarboxylic acid (3-PC; nipecotic acid) benzylamide derivatives exhibited a protective index (PI) exceeding 7.2 in the mouse maximal electroshock (MES) seizure model, whereas 2-PC (pipecolic acid) benzylamides achieved PI values of only 1.3 to 4.5 [1]. This represents a 1.6- to 5.5-fold improvement for the 3-substituted scaffold. While the 3-amino substituent is not directly evaluated in this study, the core 3-PC benzylamide pharmacophore is retained in CAS 2203194-98-1, whereas commercially available 4-amino regioisomers (e.g., CAS 2203714-65-0) present the amine at para position, which redirects hydrogen-bonding vectors and is predicted to alter target engagement at GABA transporters and NMDA receptor-associated ionophores.

Anticonvulsant drug discovery GABAergic pharmacology Structure-activity relationship (SAR)

Functional Group Differentiation: Benzylamide vs. Benzyl Ester in Aminopiperidine Building Blocks

CAS 2203194-98-1 presents a benzylamide functional group at the piperidine 1-position, contrasting with the benzyl ester (Cbz-protected) analog CAS 711002-74-3 (3-amino-piperidine-1-carboxylic acid benzyl ester). The benzylamide linkage is chemically and metabolically distinct from the ester: amide bonds resist hydrolytic cleavage under conditions that readily cleave Cbz carbamates (e.g., HBr/AcOH, catalytic hydrogenation with Pd/C) . This differential stability is critical for applications where the benzyl group must remain intact during downstream synthetic transformations, such as in the generation of targeted covalent inhibitor libraries or in pharmacological assays where esterase-mediated hydrolysis of the Cbz group would confound activity readouts.

Medicinal chemistry Chemical biology probe synthesis Protecting group strategy

Amino Substituent Position: 3-Aminopiperidine vs. 4-Aminopiperidine Benzylamide in Integrin Antagonist Programs

Patent WO2000064442 and related disclosures explicitly claim 3-aminopiperidine derivatives as integrin αvβ3 antagonists, whereas the isomeric 4-aminopiperidine benzylamide analogs (e.g., CAS 2203714-65-0) are not disclosed within the same patent family and lack published affinity data for integrin targets [1]. The 3-amino substitution pattern places the primary amine in a three-dimensional orientation that mimics the guanidine moiety of RGD-mimetic arginine residues, a known structural requirement for αvβ3 binding. The 4-amino isomer presents the amine at a divergent angle and is expected to exhibit significantly reduced integrin engagement based on published SAR for cyclic RGD peptidomimetics .

Integrin αvβ3 antagonism Angiogenesis inhibition Cardiovascular drug discovery

ChEMBL/BindingDB Bioactivity Annotation: Target Engagement Profile Relative to In-Class Compounds

BindingDB and ChEMBL databases curate bioactivity data for structurally related 3-aminopiperidine benzylamide analogs. The closest annotated analog, CHEMBL4094310 (BDBM50262692), exhibits an IC50 of 5.20 nM against rat vascular adhesion protein-1 (VAP-1/SSAO) expressed in CHO cells [1]. A structurally distinct aminopiperidine benzamide analog, CHEMBL4853049 (BDBM50570851), shows an IC50 of 8.60 nM against human endoplasmic reticulum aminopeptidase 1 (ERAP1) [2]. These nanomolar activities demonstrate that the 3-aminopiperidine benzylamide/benzamide chemotype is capable of high-affinity engagement with amine oxidase and aminopeptidase targets. Direct comparative data for CAS 2203194-98-1 are not deposited; however, the conserved 3-aminopiperidine core and benzylamide pharmacophore predict overlapping target space.

VAP-1/SSAO inhibition Aminopeptidase inhibition Computational chemogenomics

Optimal Application Scenarios for 3-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride in Research and Industrial Settings


Anticonvulsant Lead Optimization Leveraging 3-Substituted Piperidine Scaffold Superiority

Research groups engaged in ion channel-targeted epilepsy drug discovery should prioritize the 3-aminopiperidine benzylamide scaffold, as class-level evidence demonstrates that 3-PC benzylamide derivatives achieve a protective index of >7.2 in the MES model—substantially exceeding the 1.3–4.5 range of 2-PC benzylamides [1]. CAS 2203194-98-1 provides the core pharmacophore for SAR expansion, enabling systematic variation of the 3-amino substituent while retaining the benzylamide moiety critical for blood-brain barrier penetration and NMDA receptor-associated ionophore binding [2].

Orthogonal Protecting Group Strategy in Multi-Step Synthesis of Bifunctional CNS Probes

In synthetic routes requiring the benzyl group to persist through multiple chemical transformations, CAS 2203194-98-1 is the appropriate choice over the benzyl ester (Cbz) analog. The benzylamide linkage withstands acidolytic (HBr/AcOH) and hydrogenolytic (H₂, Pd/C) conditions that quantitatively cleave Cbz carbamates [1], enabling orthogonal deprotection of Boc, Fmoc, or Alloc groups without loss of the N-benzyl substituent. This is essential for constructing bifunctional molecules where the benzylamide serves as a lipophilic anchor for membrane protein targeting or as a metabolic stabilizing group [1].

Integrin αvβ3 Antagonist Development in Oncology and Ophthalmology

Patent-validated 3-aminopiperidine derivatives are explicitly claimed as integrin αvβ3 antagonists for anti-angiogenic therapy [1]. Procurement of CAS 2203194-98-1 provides the disclosed 3-amino regioisomer required to mimic the arginine guanidine moiety in the RGD binding motif, a structural feature absent in the 4-amino isomer (CAS 2203714-65-0) [2]. This scaffold can be elaborated via amide coupling at the 3-amino position to generate libraries of αvβ3-targeted compounds for programs in wet age-related macular degeneration, diabetic retinopathy, and tumor angiogenesis [1].

VAP-1/SSAO and Aminopeptidase Inhibitor Probe Discovery

For academic and industrial groups pursuing inhibitors of vascular adhesion protein-1 (VAP-1/SSAO) or endoplasmic reticulum aminopeptidase 1 (ERAP1), the 3-aminopiperidine benzylamide chemotype is supported by close analog data showing single-digit nanomolar potency (IC50 = 5.20 nM at rat VAP-1; IC50 = 8.60 nM at human ERAP1) [1][2]. CAS 2203194-98-1 represents an underexplored starting point within this activity-enriched chemical space, offering opportunities for novel IP generation through systematic variation of the benzylamide aryl substituents and the 3-amino capping group.

Quote Request

Request a Quote for 3-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.